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molecular formula C8H8Br2O2 B3283616 1,3-Dibromo-5-(methoxymethoxy)benzene CAS No. 770718-88-2

1,3-Dibromo-5-(methoxymethoxy)benzene

Cat. No. B3283616
M. Wt: 295.96 g/mol
InChI Key: PXQPTTGFBUMOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07189718B2

Procedure details

Chloromethylmethyl ether (1.45 mL, 19.13 mmol) was added dropwise to a solution of 3,5-dibromophenol (4.38 g, 17.39 mmol) and diisopropylethylamine (3.63 mL, 20.90 mmol) in CH2Cl2 (40 mL) at 0° C. The mixture was warmed to RT, stirred for 16 h, and added to H2O (50 mL). The layers were separated, and the aqueous fraction was extracted with CH2Cl2 (2×50 mL). The combined organic fractions were washed with brine (25 mL), dried over anhydrous MgSO4, and the solvent was evaporated to provide 5.20 g (100%) of 1,3-dibromo-5-methoxymethoxy-benzene (113a).
Quantity
1.45 mL
Type
reactant
Reaction Step One
Quantity
4.38 g
Type
reactant
Reaction Step One
Quantity
3.63 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][O:3][CH3:4].[Br:5][C:6]1[CH:7]=[C:8]([OH:13])[CH:9]=[C:10]([Br:12])[CH:11]=1.C(N(C(C)C)CC)(C)C.O>C(Cl)Cl>[Br:5][C:6]1[CH:7]=[C:8]([O:13][CH2:2][O:3][CH3:4])[CH:9]=[C:10]([Br:12])[CH:11]=1

Inputs

Step One
Name
Quantity
1.45 mL
Type
reactant
Smiles
ClCOC
Name
Quantity
4.38 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)Br)O
Name
Quantity
3.63 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous fraction was extracted with CH2Cl2 (2×50 mL)
WASH
Type
WASH
Details
The combined organic fractions were washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)OCOC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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